(4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE
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Overview
Description
(4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[45]DEC-2-EN-4-IMINE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of (4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and methylsulfanyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
(4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially affecting the spirocyclic core or the phenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include specific solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity
Scientific Research Applications
(4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
(4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE can be compared with other spirocyclic compounds, such as:
- N-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-8-methyl-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine
- N-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-8-methyl-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic core, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C21H22ClN3S |
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Molecular Weight |
383.9g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylsulfanyl-N-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-imine |
InChI |
InChI=1S/C21H22ClN3S/c1-26-20-24-19(23-17-8-4-2-5-9-17)21(14-6-3-7-15-21)25(20)18-12-10-16(22)11-13-18/h2,4-5,8-13H,3,6-7,14-15H2,1H3 |
InChI Key |
VHZNKZYDSJVAGY-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC2=CC=CC=C2)C3(N1C4=CC=C(C=C4)Cl)CCCCC3 |
Canonical SMILES |
CSC1=NC(=NC2=CC=CC=C2)C3(N1C4=CC=C(C=C4)Cl)CCCCC3 |
Origin of Product |
United States |
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